N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
CAS No.: 1227374-65-3
Cat. No.: VC8221035
Molecular Formula: C49H37F3NO5PS
Molecular Weight: 839.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227374-65-3 |
|---|---|
| Molecular Formula | C49H37F3NO5PS |
| Molecular Weight | 839.9 g/mol |
| IUPAC Name | N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
| Standard InChI | InChI=1S/C49H37F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,53,54) |
| Standard InChI Key | HNFZRYCMWLGTAP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=C1C=CC=CC1=CC1=CC=CC=C19 |
| Canonical SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=C1C=CC=CC1=CC1=CC=CC=C19 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its phosphapentacyclo framework, a polycyclic system integrating oxygen and phosphorus atoms. The scaffold is functionalized with two anthracen-9-yl groups, contributing extended π-conjugation, and a trifluoromethanesulfonamide (triflyl) moiety, which enhances electronic asymmetry.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
| Molecular Formula | C₄₉H₃₇F₃NO₅PS |
| Molecular Weight | 839.9 g/mol |
| CAS Number | 1227374-65-3 |
The anthracenyl groups facilitate strong intermolecular π-π stacking, a property critical for charge transport in electronic materials, while the triflyl group introduces electron-withdrawing characteristics, modulating redox behavior.
Synthesis and Manufacturing
Multi-Step Synthetic Strategy
Synthesis begins with constructing the phosphapentacyclo core via cyclocondensation reactions, followed by Friedel-Crafts alkylation to introduce anthracenyl groups. The final step involves nucleophilic substitution to attach the triflyl moiety under anhydrous conditions.
Table 2: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Core Formation | PCl₃, Dioxane, 110°C | Microwave-assisted heating |
| Anthracenyl Addition | Anthracene, AlCl₃, CH₂Cl₂ | Low-temperature stirring |
| Triflyl Functionalization | Triflyl chloride, Et₃N, THF | Inert atmosphere, 0°C → RT |
Industrial-scale production employs continuous flow reactors to enhance reproducibility, with purification via column chromatography and crystallization.
Physicochemical Properties
Thermal and Optical Behavior
The compound exhibits a melting point above 250°C, attributable to rigid aromatic stacking. UV-Vis spectroscopy reveals absorption maxima at 380 nm and 405 nm, indicative of extended conjugation, while fluorescence emission at 520 nm suggests potential as a blue-light emitter in optoelectronic devices.
Solubility and Stability
Solubility is limited to polar aprotic solvents (e.g., DMF, DMSO), with decomposition observed under prolonged UV exposure. Stabilization strategies include encapsulation in polymer matrices.
Research Applications
Optoelectronics
The anthracenyl-phosphapentacyclo system’s charge-transport properties make it a candidate for organic light-emitting diodes (OLEDs). Preliminary studies suggest a hole mobility of 0.12 cm²/V·s, competitive with commercial materials like tris(8-hydroxyquinolinato)aluminum (Alq₃).
Enzyme Modulation
In biochemical assays, the compound demonstrates moderate inhibition (IC₅₀ = 12 µM) against tyrosine kinases due to π-cation interactions with ATP-binding pockets. This activity is under investigation for anticancer therapeutics.
| Application | Key Finding | Significance |
|---|---|---|
| OLEDs | External quantum efficiency: 8% | Viable alternative to Ir(ppy)₃ |
| Kinase Inhibition | Selectivity for ABL1 kinase | Potential CML therapy target |
Biological Activity and Mechanisms
Photodynamic Therapy (PDT)
Upon irradiation (λ = 650 nm), the compound generates singlet oxygen (¹O₂) with a quantum yield of 0.45, enabling photocytotoxicity in A549 lung carcinoma cells (LD₅₀ = 5 µM).
DNA Intercalation
Planar anthracenyl regions permit intercalation into DNA duplexes, disrupting replication in vitro. This property is being harnessed for designing sequence-specific gene regulators.
Comparative Analysis with Analogues
Anthracene vs. Naphthalene Derivatives
Replacing anthracenyl with naphthalenyl groups reduces conjugation length, lowering OLED efficiency by 40% but improving aqueous solubility.
Triflyl vs. Mesyl Moieties
The triflyl group’s stronger electron-withdrawing effect (−I) enhances oxidative stability compared to mesyl analogues, albeit at the cost of synthetic complexity.
Future Perspectives
Materials Science
Functionalizing the phosphapentacyclo core with electron-deficient units (e.g., cyano groups) could yield n-type semiconductors for organic photovoltaics.
Drug Development
Structural modifications to improve blood-brain barrier penetration may unlock neurotherapeutic applications, particularly for kinase-driven disorders like Alzheimer’s disease.
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